beta-L-fucose 1-phosphate
Description
Structural Characterization of β-L-Fucose 1-Phosphate
Molecular Architecture and Stereochemical Configuration
Beta-L-fucose 1-phosphate possesses the molecular formula C6H13O8P with a molecular weight of 244.14 grams per mole. The compound represents the beta-anomer of L-fucose 1-phosphate, characterized by its specific stereochemical configuration at the anomeric carbon position. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as phosphono 6-deoxy-beta-L-galacto-hexopyranoside, reflecting its structural relationship to galactose with the absence of a hydroxyl group at the 6-position.
The stereochemical configuration of this compound is defined by the spatial arrangement of hydroxyl groups around the pyranose ring system. The compound adopts a chair conformation typical of pyranose sugars, with the beta-configuration specifically referring to the orientation of the phosphate group at the anomeric carbon (C1) position. In this configuration, the phosphate substituent occupies an equatorial position relative to the ring plane, which contrasts with the axial orientation observed in the alpha-anomer.
The structural framework consists of a six-membered pyranose ring with hydroxyl groups at positions 2, 3, and 4, a methyl group at position 6 (characteristic of fucose as a deoxy sugar), and a phosphate group attached to the anomeric carbon. The specific stereochemical descriptors indicate the compound as (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl dihydrogen phosphate, providing precise spatial information about each chiral center.
Comparative Analysis of Anomeric Forms
The comparison between this compound and its alpha-anomeric counterpart reveals significant structural and chemical differences that impact their biological recognition and catalytic processing. Alpha-L-fucose 1-phosphate, with PubChem identification number 439397, shares the identical molecular formula but differs critically in the stereochemical orientation at the anomeric position.
Nuclear magnetic resonance studies have provided detailed comparative data between the two anomeric forms. The beta-anomer exhibits characteristic chemical shifts with the anomeric proton (H1) resonating at 4.865 parts per million, while the alpha-anomer shows this signal at 5.435 parts per million. The coupling constant patterns also differ significantly between the anomers, with the beta-form displaying a large coupling constant of 8.4 Hz between H1 and H2, indicative of a trans-diaxial relationship, whereas the alpha-anomer shows a smaller coupling of 3.7 Hz, consistent with an equatorial-axial arrangement.
Enzymatic specificity studies demonstrate that fucokinase exhibits strict anomeric preference, utilizing beta-L-fucose as the required substrate rather than the alpha-anomer. This selectivity reflects the enzyme's active site architecture, which is specifically adapted to accommodate the beta-configuration through optimal hydrogen bonding networks and steric interactions. The mechanistic analysis confirms that the phosphorylation reaction proceeds with retention of the anomeric oxygen, maintaining the stereochemical integrity throughout the enzymatic transformation.
Mass spectrometric analysis reveals distinct fragmentation patterns between the anomeric forms. Beta-L-fucose demonstrates a higher propensity for ring-opening reactions compared to the alpha-anomer, attributed to the greater number of hydroxyl groups positioned on the same side of the sugar ring as the anomeric oxygen. The dehydration to cross-ring cleavage ratio differs significantly between anomers, with alpha-fucose showing higher dehydration preference while beta-fucose favors cross-ring dissociation pathways.
Crystallographic Studies and 3D Conformational Dynamics
Crystallographic investigations of this compound have provided detailed insights into its three-dimensional structure and conformational preferences. X-ray crystal structure determinations reveal that the compound adopts a chair conformation in the solid state, consistent with the preferred conformation of most pyranose sugars.
The crystal structure of fucokinase in complex with this compound demonstrates the specific binding mode of this compound within the enzyme active site. The sugar moiety occupies a well-defined binding pocket where all free hydroxyl groups participate in direct interactions with protein residues. The C2-hydroxyl group forms hydrogen bonds with Asp762, the C3-hydroxyl interacts with Asp601 and Thr602, and the C4-hydroxyl engages both Asp601 and Gln761.
Conformational analysis indicates that the beta-configuration promotes specific intramolecular interactions that stabilize the chair conformation. The phosphate group at the anomeric position adopts a gauche orientation relative to the C2-hydroxyl, minimizing steric repulsion while maintaining optimal hydrogen bonding geometry. The side-chain indole group of Trp599 in the enzyme complex lies parallel to the plane defined by C4-C5-C6 atoms at distances of 3.5 to 4.0 Angstroms, indicating strong van der Waals interactions with the sugar moiety.
The crystal structure reveals that the phosphate group forms direct hydrogen bonds with the protein backbone, specifically with the nitrogen atoms of Gly717 and Ala900. These interactions contribute to the overall binding affinity and orientation specificity observed in the enzyme-substrate complex. The three-dimensional arrangement demonstrates how the beta-configuration enables optimal complementarity with the enzyme active site architecture.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides definitive identification and structural characterization of this compound through distinctive spectral signatures. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts and coupling patterns that enable unambiguous identification and differentiation from other anomeric forms and related compounds.
The anomeric proton (H1) of this compound resonates at 4.865 parts per million, representing a diagnostic signal for the beta-configuration. This chemical shift reflects the equatorial orientation of the proton relative to the pyranose ring system. The coupling constant between H1 and H2 measures 8.4 Hz, indicating a trans-diaxial relationship characteristic of the beta-anomeric form. Additional coupling constants provide detailed information about the ring conformation: H2-H3 coupling of 8.4 Hz, H3-H4 coupling of 2.0 Hz, H4-H5 coupling of 0.8 Hz, and H5-H6 coupling of 6.5 Hz.
| Proton Position | Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| H1 | 4.865 | J1,2 = 8.4 |
| H2 | 3.548 | J2,3 = 8.4 |
| H3 | 3.716 | J3,4 = 2.0 |
| H4 | 3.784 | J4,5 = 0.8 |
| H5 | 3.843 | J5,6 = 6.5 |
| H6 | 1.282 | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts of individual carbon atoms. The anomeric carbon (C1) resonates at approximately 95.6 parts per million, which is typical for beta-configured anomeric carbons bearing electronegative substituents. This downfield position compared to the alpha-anomer (90.4 parts per million) reflects the different electronic environments created by the distinct anomeric configurations.
Phosphorus-31 nuclear magnetic resonance spectroscopy offers direct observation of the phosphate group, typically appearing as a singlet in the region characteristic of phosphate monoesters. The chemical shift and coupling patterns with adjacent protons provide information about the phosphate group's ionization state and local environment. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete assignment of all proton and carbon signals while confirming the three-dimensional structure through space correlations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that enable definitive identification and structural elucidation. The molecular ion appears at mass-to-charge ratio 244, corresponding to the protonated molecular species, while negative ion mode detection typically observes the deprotonated molecular ion at mass-to-charge ratio 242.
Collision-induced dissociation experiments demonstrate specific fragmentation pathways characteristic of the beta-anomeric configuration. The primary fragmentation routes include dehydration reactions leading to fragments at mass-to-charge ratio 169 and cross-ring cleavage reactions producing fragments at mass-to-charge ratios 113 and 127. The relative intensities of these fragments provide diagnostic information about the anomeric configuration, with beta-L-fucose showing preferential cross-ring dissociation compared to the alpha-anomer.
| Fragment m/z | Proposed Structure | Relative Intensity | Formation Mechanism |
|---|---|---|---|
| 244 | [M+H]+ | 100 | Molecular ion |
| 169 | Dehydration product | Variable | Loss of H2O and portions |
| 127 | Cross-ring fragment | High | Retro-aldol cleavage |
| 113 | Cross-ring fragment | Moderate | Complementary cleavage |
The fragmentation mechanism analysis reveals that beta-L-fucose undergoes ring-opening reactions more readily than the alpha-anomer due to the spatial arrangement of hydroxyl groups. Quantum chemistry calculations indicate that the ring-opening barrier depends on the number of hydroxyl groups positioned on the same ring side as the anomeric oxygen, with beta-fucose having two such groups (O3 and O4) compared to only one (O2) in the alpha-anomer.
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and enable differentiation from isobaric compounds. Tandem mass spectrometry experiments using various collision energies reveal the complete fragmentation pathway, including sequential losses and rearrangement reactions specific to the beta-configuration. The fragmentation patterns serve as diagnostic tools for identifying this compound in complex biological matrices and distinguishing it from related sugar phosphates with similar molecular weights.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-SXUWKVJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310005 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16562-59-7, 28553-11-9 | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fucopyranosyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-L-Fucopyranosyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fucose 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-fucose 1-phosphate can be synthesized enzymatically. One common method involves the use of fucokinase, which catalyzes the phosphorylation of L-fucose using ATP to produce this compound . Another method involves the conversion of GDP-D-mannose to GDP-beta-L-fucose through a series of enzymatic reactions involving GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The enzymes are then purified and used in a cell-free system to catalyze the conversion of mannose to GDP-beta-L-fucose .
Chemical Reactions Analysis
Types of Reactions: Beta-L-fucose 1-phosphate undergoes several types of chemical reactions, including phosphorylation, glycosylation, and hydrolysis. It can be phosphorylated by fucokinase to form GDP-beta-L-fucose .
Common Reagents and Conditions:
Phosphorylation: ATP and fucokinase are used to phosphorylate L-fucose.
Glycosylation: GDP-beta-L-fucose is used as a donor substrate in glycosylation reactions catalyzed by fucosyltransferases.
Major Products:
GDP-beta-L-fucose: Formed from the phosphorylation of this compound.
Fucosylated Glycans: Result from glycosylation reactions involving GDP-beta-L-fucose.
Scientific Research Applications
Biochemical Pathways and Synthesis
Beta-L-fucose 1-phosphate is synthesized from L-fucose through the action of fucokinase, which phosphorylates L-fucose using ATP to produce this compound. This compound is then converted into GDP-beta-L-fucose by fucose-1-phosphate guanylyltransferase, a crucial step in the fucosylation of glycoproteins and glycolipids .
Role in Cancer Research
Fucosylation, the process involving the addition of fucose residues to proteins and lipids, plays a pivotal role in cancer biology. This compound serves as a substrate for fucosyltransferases, which are implicated in tumor progression and metastasis:
- Cell Surface Modulation : Fucosylation affects cell adhesion molecules, influencing tumor cell interactions with the extracellular matrix and immune cells .
- Diagnostic Potential : Altered fucosylation patterns have been proposed as biomarkers for cancer diagnostics and prognostics. Studies suggest that measuring serum fucose levels could provide insights into cancer status and treatment responses .
Immunological Applications
Recent studies have highlighted the potential of this compound in enhancing immune responses:
- Dendritic Cell Functionality : this compound can enhance the immunostimulatory activity of dendritic cells, which are crucial for initiating immune responses against tumors. This enhancement includes improved antigen uptake and processing, leading to better T-cell activation .
- Therapeutic Agent : The dietary sugar L-fucose (and its derivatives) has shown promise as a therapeutic agent in immunotherapy, particularly for enhancing responses to cancer treatments .
Metabolic Disorders
Deficiencies in enzymes involved in the metabolism of this compound can lead to congenital disorders:
- Congenital Disorders : Mutations in fucokinase have been linked to severe developmental disorders characterized by impaired fucosylation pathways. These conditions highlight the importance of this compound in normal cellular function and development .
- Research Implications : Understanding these metabolic pathways can lead to targeted therapies for conditions arising from fucosylation defects.
Summary Table of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Cancer Research | Involvement in tumor progression through fucosylation of glycoproteins | Potential biomarkers for diagnosis and prognosis |
| Immunology | Enhances dendritic cell functionality; boosts T-cell activation | May improve efficacy of immunotherapy |
| Metabolic Disorders | Linked to congenital disorders due to enzyme deficiencies | Understanding pathways may lead to targeted therapies |
Case Study 1: Fucosylation in Cancer
A study demonstrated that increased levels of fucosylated glycoproteins correlate with poor prognosis in breast cancer patients. The research indicated that targeting fucosylation pathways could provide new therapeutic strategies for cancer treatment .
Case Study 2: Dendritic Cell Enhancement
In experimental models, administration of L-fucose enhanced dendritic cell-mediated T-cell responses against tumors, suggesting that dietary modifications could be a novel approach to boost cancer immunotherapy outcomes .
Case Study 3: Congenital Disorders
Research on patients with genetic mutations affecting fucokinase revealed significant reductions in fucosylated proteins, leading to developmental delays and neurological issues. This highlights the critical role of this compound in human health .
Mechanism of Action
Beta-L-fucose 1-phosphate exerts its effects primarily through its role as a precursor in the biosynthesis of GDP-beta-L-fucose. This compound is then used by fucosyltransferases to transfer fucose residues to glycoproteins and glycolipids. The fucosylation of these molecules affects various cellular processes, including cell-cell recognition, signaling, and immune response .
Comparison with Similar Compounds
Table 1: Key Characteristics of β-L-Fucose 1-Phosphate and Related Compounds
Biochemical and Kinetic Properties
Table 2: Enzymatic and Kinetic Parameters
- Shared Features: Both myo-inositol 1-phosphate and L-galactose 1-phosphate exhibit nearly identical Km and Vmax values, suggesting convergent evolution of enzyme specificity .
- Divergent Roles : While β-L-fucose 1-phosphate is carbohydrate-centric, S1P and phytosphingosine-1-phosphate are lipid-based signaling molecules with roles in cancer and inflammation .
Metabolic Pathways and Clinical Relevance
- β-L-Fucose 1-phosphate : Critical for maintaining cellular fucose pools, with implications in congenital disorders of glycosylation .
- S1P: Elevated levels correlate with poor prognosis in cancer; targeting S1P receptors is a therapeutic strategy .
- Fructose 1-phosphate : Accumulation under metabolic stress (e.g., NAMPT inhibition) highlights its role in cancer cell adaptation .
Biological Activity
Beta-L-fucose 1-phosphate (β-L-fucose 1-phosphate) is a phosphorylated form of fucose, a deoxyhexose sugar that plays significant roles in various biological processes. This article explores the biological activity of β-L-fucose 1-phosphate, emphasizing its metabolic pathways, functional roles in cellular processes, and implications in health and disease.
Overview of β-L-Fucose 1-Phosphate
β-L-fucose 1-phosphate is synthesized from L-fucose through the action of L-fucose kinase (FUK), which catalyzes the phosphorylation of L-fucose using ATP. This compound serves as an intermediate in the synthesis of GDP-L-fucose, a critical donor substrate for fucosylation reactions mediated by fucosyltransferases .
Metabolic Pathways
The metabolism of β-L-fucose 1-phosphate involves two key enzymes:
-
L-Fucose Kinase (FUK) :
- Function : Converts L-fucose to β-L-fucose 1-phosphate.
- Reaction :
-
Fucose-1-Phosphate Guanylyltransferase (FPGT) :
- Function : Converts β-L-fucose 1-phosphate to GDP-L-fucose.
- Reaction :
These reactions are essential for the salvage pathway that recycles fucose from glycoproteins and glycolipids, highlighting the importance of β-L-fucose 1-phosphate in cellular metabolism .
Role in Glycosylation
β-L-fucose 1-phosphate is pivotal in the biosynthesis of fucosylated glycans, which are crucial for cell-cell interactions and signaling. Fucosylation affects various biological processes:
- Cell Adhesion : Fucosylated structures are integral components of selectin ligands, facilitating leukocyte adhesion during immune responses .
- Neurite Outgrowth and Synaptic Plasticity : Fucosylation has been shown to influence neuronal morphology and synaptic connections, impacting learning and memory processes .
Implications in Health and Disease
Alterations in fucosylation patterns have been implicated in several diseases:
- Cancer : Decreased expression of α-l-fucosidase has been observed in colorectal, gastric, and breast cancers. Changes in fucosylation can affect tumor growth and metastasis, indicating a potential role for β-L-fucose 1-phosphate in cancer biology .
- Inflammatory Responses : Fucosylated glycoproteins play critical roles in mediating inflammatory responses, with implications for conditions such as autoimmune diseases and chronic inflammation .
Case Study 1: Fucosylation in Cancer Diagnosis
A study demonstrated that altered fucosylation levels could serve as biomarkers for cancer diagnosis. Specifically, changes in fucosylated glycoproteins were correlated with tumor progression and patient prognosis, underscoring the potential diagnostic value of targeting β-L-fucose 1-phosphate pathways .
Case Study 2: Neuronal Development
Research involving animal models showed that L-fucose injections enhanced long-term potentiation (LTP) in the hippocampus, suggesting that β-L-fucose 1-phosphate may play a role in cognitive functions through its effects on synaptic plasticity .
Data Summary
| Biological Activity | Function | Implications |
|---|---|---|
| Cell Adhesion | Mediates leukocyte adhesion via selectins | Immune response regulation |
| Neurite Outgrowth | Influences neuronal morphology | Learning and memory enhancement |
| Cancer Progression | Alters tumor growth via fucosylation changes | Potential diagnostic biomarker |
Q & A
Q. How is beta-L-fucose 1-phosphate detected and quantified in biological samples?
Methodological Answer: this compound can be analyzed using thin-layer chromatography (TLC) for rapid separation in enzymatic assays . For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, as validated for structurally similar phosphorylated sphingolipids like sphingosine 1-phosphate. This method involves sample extraction with organic solvents, chromatographic separation, and quantification via multiple reaction monitoring (MRM) .
Q. What metabolic pathways involve this compound?
Methodological Answer: this compound is implicated in nucleotide sugar metabolism and glycosylation processes. To map its metabolic role, researchers can use isotopic labeling in cell cultures (e.g., fibroblasts or murine colon tissues) followed by metabolomic profiling via LC-MS/MS. This approach identifies co-occurring metabolites (e.g., alpha-D-galactose 1-phosphate or glucose derivatives) and infers pathway connections .
Q. What experimental controls are critical when studying this compound in enzymatic reactions?
Methodological Answer: Include substrate-negative controls (e.g., replacing this compound with inert analogs like alpha-D-xylose 1-phosphate) and enzyme-negative controls to distinguish non-specific reactions. For phosphorylase assays, validate results using kinetic parameters (e.g., Michaelis-Menten constants) and cross-reference with structurally related substrates (e.g., alpha-D-glucose 1-phosphate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme specificity data for this compound?
Methodological Answer: Discrepancies in donor specificity (e.g., conflicting activity levels across enzymes like Teth514_1788 vs. Teth514_1789) require multi-method validation . Combine TLC-based activity screening with HPLC or NMR structural confirmation of reaction products. Additionally, perform molecular docking simulations to assess binding affinities and active-site interactions, which can explain variations in chain-length specificity .
Q. What strategies mitigate interference from variable substrate concentrations in this compound assays?
Methodological Answer: Use extrapolation to infinite substrate concentration to correct for non-linear kinetics, as demonstrated in glycerol 1-phosphate studies. This involves plotting reaction rates against reciprocal substrate concentrations and extrapolating to the y-intercept to estimate maximal activity. Ensure calcium ion (Ca²⁺) concentrations are standardized, as divalent cations can modulate enzyme stability .
Q. How can this compound’s role in glycosylation be experimentally distinguished from other nucleotide sugars?
Methodological Answer: Employ gene knockout or CRISPR-Cas9 silencing of fucose-specific kinases/phosphorylases in model systems (e.g., murine fibroblasts). Compare glycosylation patterns pre- and post-intervention using glycan profiling (e.g., lectin microarrays) and correlate with this compound levels measured via LC-MS/MS .
Q. What statistical frameworks are optimal for analyzing dose-response relationships involving this compound?
Methodological Answer: Apply hierarchical Bayesian modeling to account for biological variability in dose-response experiments. For example, when testing this compound’s effect on sphingolipid pathways, integrate time-series metabolomic data with enzyme kinetics parameters to identify non-linear relationships and threshold effects .
Methodological Considerations
- Experimental Design : Align questions with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies linking this compound to under-explored pathways like inflammatory signaling .
- Data Interpretation : Address contradictions by cross-referencing multi-omics datasets (e.g., proteomic and metabolomic profiles) to contextualize enzyme activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
